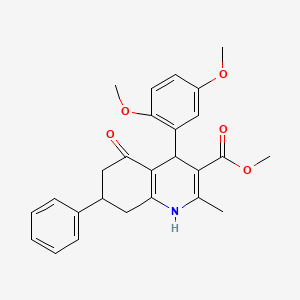![molecular formula C18H18Cl2N2O2S B5091806 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as D740, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTP activity, 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide can alter the phosphorylation status of various proteins and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide are diverse and depend on the specific cellular signaling pathways being studied. This compound has been found to modulate the activity of various kinases and phosphatases, leading to changes in cellular signaling and protein activity. Additionally, 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects in some contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTPs. This compound has been found to selectively inhibit PTP activity, making it useful for studying the function of specific PTPs in various cellular signaling pathways. However, one limitation of using 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide is its potential toxicity. This compound has been found to have cytotoxic effects in some cell types, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to explore the potential anti-inflammatory effects of this compound in various contexts. Finally, research is needed to better understand the potential toxicity of 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide and to develop safer analogs for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,5-dichloroaniline with carbon disulfide and butylamine. The resulting product is then reacted with benzoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its unique mechanism of action. This compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in many cellular signaling pathways. By inhibiting PTP activity, 3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide can modulate cellular signaling and provide insights into the function of various signaling pathways.
Propiedades
IUPAC Name |
3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-11-13(19)7-8-15(16)20/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNQTDWDGXGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)

![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)